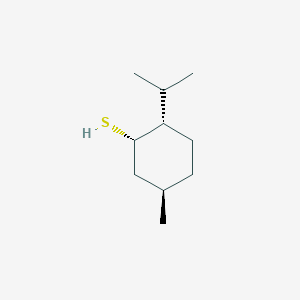
(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom. This compound is notable for its unique stereochemistry, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclohexane derivative.
Functional Group Introduction: Introduction of the thiol group can be achieved through nucleophilic substitution reactions.
Stereochemical Control: Ensuring the correct stereochemistry is crucial and may involve chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol.
Substitution: Thiols can undergo nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation: Disulfides.
Reduction: Regeneration of thiols.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
Chemistry
Catalysis: Thiols can act as ligands in metal-catalyzed reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Thiols can inhibit enzymes by binding to active site cysteine residues.
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting thiol-sensitive pathways.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of (1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of their activity. This can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Cyclohexane-1-thiol: Lacks the methyl and isopropyl groups.
2-Methyl-2-propanethiol: Contains a different carbon skeleton.
(1R,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol: Different stereochemistry.
Uniqueness
(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexane-1-thiol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
属性
CAS 编号 |
53273-24-8 |
|---|---|
分子式 |
C10H20S |
分子量 |
172.33 g/mol |
IUPAC 名称 |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 |
InChI 键 |
GIBAZODYJIQFGD-UTLUCORTSA-N |
手性 SMILES |
C[C@@H]1CC[C@H]([C@H](C1)S)C(C)C |
规范 SMILES |
CC1CCC(C(C1)S)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
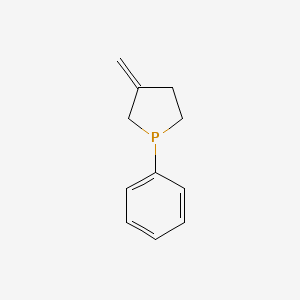
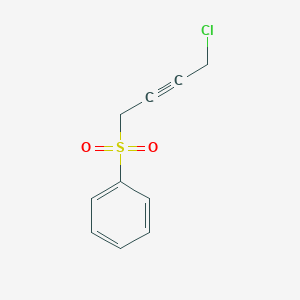
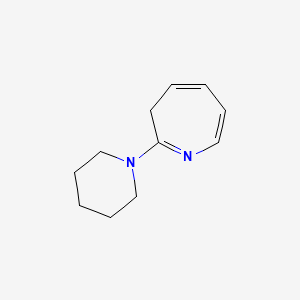
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
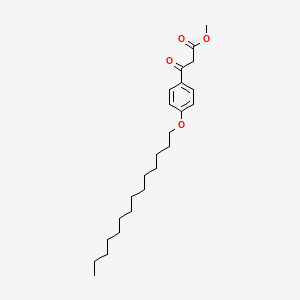
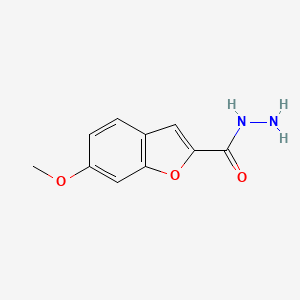
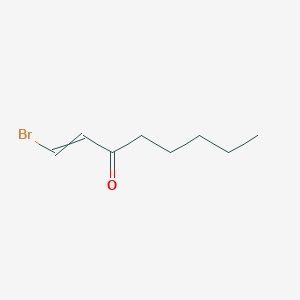
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)
